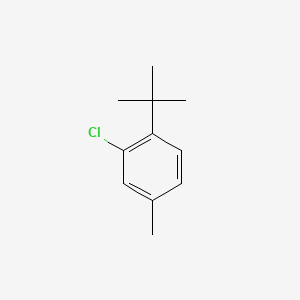
Benzene, chloro-1-(1,1-dimethylethyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, chloro-1-(1,1-dimethylethyl)-4-methyl- is an organic compound with the molecular formula C11H15Cl. It is a derivative of benzene, where a chlorine atom, a tert-butyl group, and a methyl group are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, chloro-1-(1,1-dimethylethyl)-4-methyl- typically involves the chlorination of 1-(1,1-dimethylethyl)-4-methylbenzene. This reaction can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, chloro-1-(1,1-dimethylethyl)-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or ethers.
Oxidation: Major products include carboxylic acids or ketones.
Reduction: The major product is the corresponding hydrocarbon.
Applications De Recherche Scientifique
Benzene, chloro-1-(1,1-dimethylethyl)-4-methyl- is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: In studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, chloro-1-(1,1-dimethylethyl)-4-methyl- involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic aromatic substitution. The tert-butyl and methyl groups influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-
- Benzene, 1-chloro-3,5-bis(1,1-dimethylethyl)-
- Benzene, 1-(1,1-dimethylethyl)-4-methyl-
Uniqueness
Benzene, chloro-1-(1,1-dimethylethyl)-4-methyl- is unique due to the presence of both a chlorine atom and a tert-butyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The specific substitution pattern influences its behavior in chemical reactions and its applications in various fields.
Propriétés
Numéro CAS |
81901-12-4 |
|---|---|
Formule moléculaire |
C11H15Cl |
Poids moléculaire |
182.69 g/mol |
Nom IUPAC |
1-tert-butyl-2-chloro-4-methylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-8-5-6-9(10(12)7-8)11(2,3)4/h5-7H,1-4H3 |
Clé InChI |
XQVQFDUMCCPINW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)



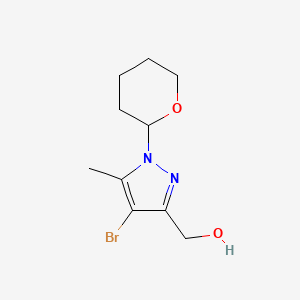
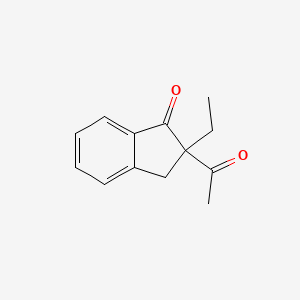
![Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate](/img/structure/B13982356.png)
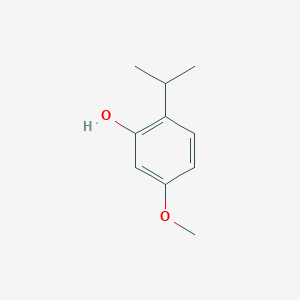
![7-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13982367.png)
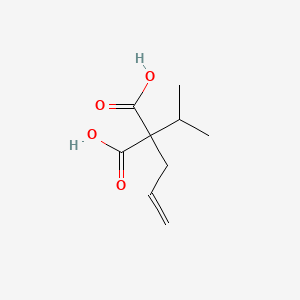
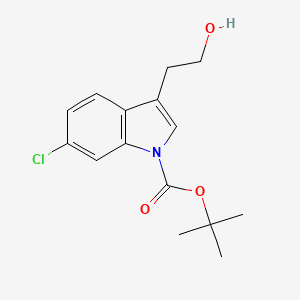
![(R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13982378.png)
![5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile](/img/structure/B13982385.png)
